N-(3-Aminophenyl)-2-(4-isopropylphenoxy)-propanamide
Overview
Description
N-(3-Aminophenyl)-2-(4-isopropylphenoxy)-propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an aminophenyl group and an isopropylphenoxy group attached to a propanamide backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminophenyl)-2-(4-isopropylphenoxy)-propanamide typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then coupled to form the final product. The synthesis may involve the following steps:
Preparation of 3-Aminophenyl Intermediate: This step involves the nitration of aniline to form 3-nitroaniline, followed by reduction to obtain 3-aminophenyl.
Preparation of 4-Isopropylphenoxy Intermediate: This step involves the alkylation of phenol with isopropyl bromide to form 4-isopropylphenol, which is then converted to 4-isopropylphenoxy.
Coupling Reaction: The final step involves the coupling of the 3-aminophenyl intermediate with the 4-isopropylphenoxy intermediate in the presence of a coupling agent such as carbodiimide to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and automated systems may be employed to enhance reaction efficiency and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminophenyl)-2-(4-isopropylphenoxy)-propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted products, depending on the nucleophile employed.
Scientific Research Applications
N-(3-Aminophenyl)-2-(4-isopropylphenoxy)-propanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, and anticancer activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-Aminophenyl)-2-(4-isopropylphenoxy)-propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(3-Aminophenyl)-2-(4-isopropylphenoxy)-propanamide can be compared with other similar compounds, such as:
N-(3-Aminophenyl)-2-(4-methylphenoxy)-propanamide: This compound has a similar structure but with a methyl group instead of an isopropyl group. The difference in substituents can lead to variations in chemical properties and biological activity.
N-(3-Aminophenyl)-2-(4-ethylphenoxy)-propanamide: This compound has an ethyl group instead of an isopropyl group, which can also affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that may not be observed in similar compounds.
Properties
IUPAC Name |
N-(3-aminophenyl)-2-(4-propan-2-ylphenoxy)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12(2)14-7-9-17(10-8-14)22-13(3)18(21)20-16-6-4-5-15(19)11-16/h4-13H,19H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVLIDBBKGIRQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)C(=O)NC2=CC=CC(=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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